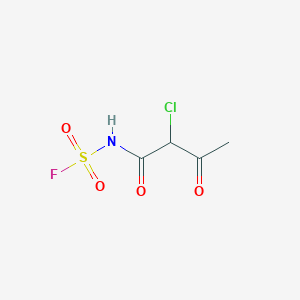
N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride is an organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a sulfamoyl fluoride group, which imparts distinct chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride typically involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). Cyclic secondary amines can also be used, provided they are not aromatic . Another method involves the reaction of sulfamoyl chlorides with a fluoride ion source such as NaF, KF, HF, or SbF₃ .
Industrial Production Methods: Industrial production methods for this compound are based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl fluoride group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine can yield a sulfamide derivative.
Aplicaciones Científicas De Investigación
N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamides and polysulfamides.
Materials Science: The compound is utilized in the development of new materials with unique properties, such as high thermal stability and tunable glass transition temperatures.
Biology and Medicine: It serves as a bioisostere for amides, ureas, and carbamates, making it valuable in medicinal chemistry for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride involves the interaction of the sulfamoyl fluoride group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modification of their function. This mechanism is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
Comparación Con Compuestos Similares
Sulfamoyl Chlorides: These compounds are similar in structure but contain a chloride group instead of a fluoride group.
Sulfonyl Fluorides: These compounds have a similar reactivity profile but differ in the presence of a sulfonyl group instead of a sulfamoyl group.
Uniqueness: N-(2-Chloro-1,3-dioxobutyl)sulfamoyl Fluoride is unique due to its specific combination of a sulfamoyl fluoride group with a chloro-dioxobutyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific applications .
Propiedades
Fórmula molecular |
C4H5ClFNO4S |
|---|---|
Peso molecular |
217.60 g/mol |
Nombre IUPAC |
N-(2-chloro-3-oxobutanoyl)sulfamoyl fluoride |
InChI |
InChI=1S/C4H5ClFNO4S/c1-2(8)3(5)4(9)7-12(6,10)11/h3H,1H3,(H,7,9) |
Clave InChI |
OTPDUONJJQKHJB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NS(=O)(=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


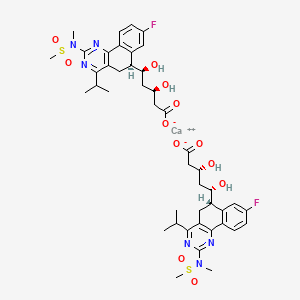
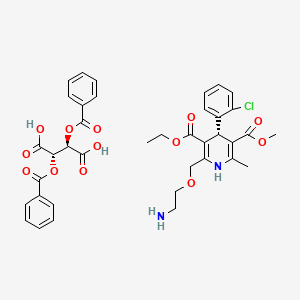


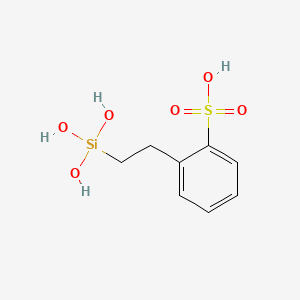
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
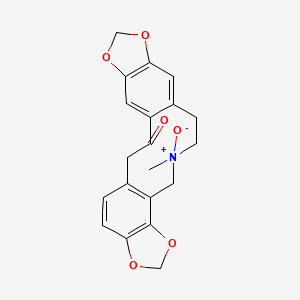

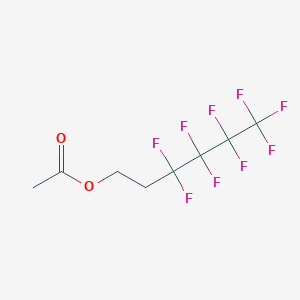

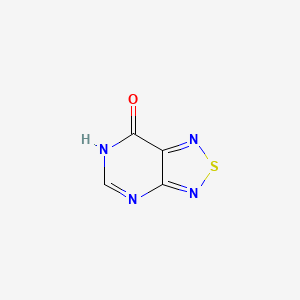
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
